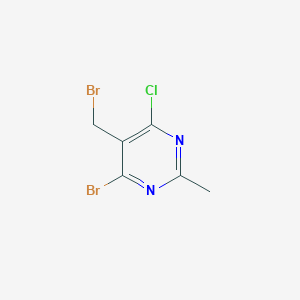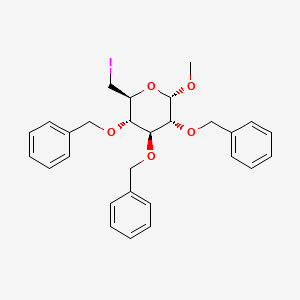
2-甲基-4-丙氧基苯胺
描述
2-Methyl-4-propoxyaniline, also known as 4-methyl-2-propoxyaniline, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-propoxyaniline can be represented by the SMILES stringCCCOc1cc(C)ccc1N . This indicates that the molecule consists of a benzene ring (represented by ‘c1ccccc1’) with a methyl group (represented by ‘C’), a propoxy group (represented by ‘CCCO’), and an amine group (represented by ‘N’) attached to it .
科学研究应用
吸附研究
2-甲基-4-丙氧基苯胺衍生物在科学研究中的一个重要应用是在环境化学领域。例如,Kamaraj 等人 (2018) 的一项研究探讨了电化学合成的氢氧化锌用于吸附危险化学品,包括 2-(2-甲基-4-氯苯氧基)丙酸 (MCPP),从水中。这项研究证明了氢氧化锌在吸附此类化合物方面的效率,并强调了 pH 值、温度和浓度等因素在优化吸附过程中的重要性 (Kamaraj 等人,2018)。
分析化学
在分析化学中,研究苯胺衍生物的紫外光谱,包括 2-甲基-4-丙氧基苯胺,至关重要。Cumper 和 Singleton (1968) 对苯胺及其衍生物在不同溶剂中的紫外光谱进行了研究,揭示了化学结构的变化,如 N-甲基化,如何影响它们的电子性质。这种研究对于理解此类化合物的化学行为至关重要 (Cumper & Singleton, 1968)。
合成和化学反应性
化学化合物的合成及其反应性是研究 2-甲基-4-丙氧基苯胺的另一个领域。例如,Sisko 和 Weinreb (1988) 探索了使用邻溴代-N-甲基-N-正丙氧基苯胺合成邻锂基-N-甲基苯胺,展示了一种生产邻取代-N-甲基苯胺的方法。此类研究在有机合成和新化学反应的开发中至关重要 (Sisko & Weinreb, 1988)。
药理学和药物开发
2-甲基-4-丙氧基苯胺衍生物也在药理学和药物开发中得到应用。Boschelli 等人 (2001) 对 4-苯氨基-3-喹啉腈(Src 激酶活性的有效抑制剂)进行了优化研究,这对于开发某些疾病的治疗方法至关重要。此类研究极大地促进了对疾病机制的理解和新治疗剂的开发 (Boschelli 等人,2001)。
生化研究
在生化研究中,2-甲基-4-丙氧基苯胺衍生物用于研究复杂的生物过程。例如,Gunsalus、Romesser 和 Wolfe (1978) 合成了 2-(甲硫代)乙磺酸盐(甲基辅酶 M)的类似物,并研究了它们在嗜热甲烷菌的甲基辅酶 M 还原酶系统中的活性。这项研究阐明了微生物中的生化途径,这对于理解微生物代谢和潜在的生物技术应用至关重要 (Gunsalus 等人,1978)。
安全和危害
属性
IUPAC Name |
2-methyl-4-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPSDRPRXUTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-propoxyaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



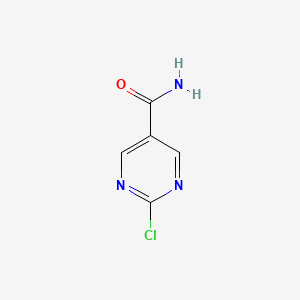
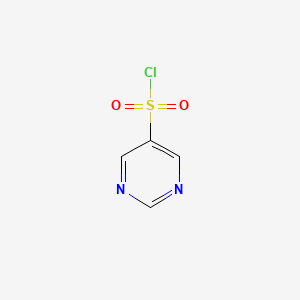

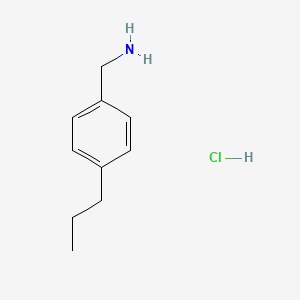


![4-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3158265.png)

